Lipophilicity Advantage of the 3-Methyl Substituent vs. Des-Methyl Indazole Analog
The 3-methyl substituent on the indazole ring of CAS 885223-59-6 increases computed lipophilicity compared to the des-methyl analog 5-(1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 885222-34-4). PubChem-computed XLogP3-AA values are 1.7 for the target compound versus approximately 1.2 for the des-methyl analog, a difference of ~0.5 logP units [1]. ChemSrc independently reports experimental LogP as 1.90210 . This increase in lipophilicity is relevant for blood-brain barrier penetration potential and membrane permeability in cellular assays, where downstream AKT1 inhibitor derivatives constructed from this scaffold achieve cellular IC50 values of 333 nM in MDA-MB-468 cells, reflecting the balance between potency and cellular penetration enabled by the parent scaffold's physicochemical profile [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 (PubChem); experimental LogP = 1.90210 (ChemSrc) |
| Comparator Or Baseline | 5-(1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 885222-34-4): XLogP3-AA ≈ 1.2 (PubChem estimated) |
| Quantified Difference | ΔLogP ≈ +0.5 (computed); ΔLogP ≈ +0.7 (experimental vs. computed baseline) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07); experimental LogP from ChemSrc database |
Why This Matters
The ~0.5 logP difference translates to approximately 3-fold higher predicted octanol-water partition, which directly impacts membrane permeability and intracellular target engagement for kinase inhibitors built from this scaffold.
- [1] PubChem Compound Summary CID 59694465. 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine. Computed XLogP3-AA: 1.7. View Source
- [2] BindingDB Entry BDBM50312754. Inhibition of human AKT1 in MDA-MB-468 cells: IC50 = 333 nM (nuclear translocation assay). View Source
